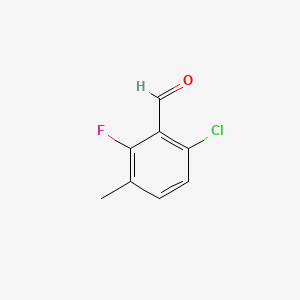

6-Chloro-2-fluoro-3-methylbenzaldehyde

描述

Significance of Halogenated Benzaldehydes in Contemporary Organic Chemistry

Halogenated benzaldehydes are a class of compounds that serve as fundamental building blocks in modern organic chemistry. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzaldehyde (B42025) structure significantly alters the molecule's chemical and physical properties. cymitquimica.com This substitution can enhance the biological activity of derivative compounds by modifying factors like lipophilicity and metabolic stability. sigmaaldrich.com

The presence of halogens provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This versatility makes halogenated benzaldehydes crucial intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.com The strategic placement of different halogens, such as the chlorine and fluorine atoms in 6-Chloro-2-fluoro-3-methylbenzaldehyde, allows for selective reactivity and fine-tuning of the electronic nature of the aromatic ring, which is a key strategy in medicinal chemistry and materials science.

Overview of Research Trajectories for this compound

While a widely commercialized end-product derived directly from this compound is not prominently documented, its research applications are primarily centered on its role as a versatile synthetic intermediate.

Intermediate for Biologically Active Molecules: The primary research trajectory for this compound is its use as a building block in the synthesis of more complex molecules with potential biological activity. capotchem.com Its structure is particularly relevant in the development of inhibitors for enzymes implicated in metabolic diseases. For instance, the closely related structure, 6-chloro-2-fluoro-3-methylbenzyl bromide, is cited in patent literature concerning the development of Stearoyl-CoA desaturase 1 (SCD1) inhibitors. SCD1 is a key enzyme in lipid metabolism, and its inhibition is a therapeutic target for conditions like obesity, diabetes, and other metabolic disorders. semanticscholar.orgmedchemexpress.com Given that aldehydes are common precursors to benzyl (B1604629) bromides, it is a strong indication that this compound serves as a key starting material in this research area.

Ecotoxicology and Predictive Modeling: A second, more defined research application lies in the field of computational and environmental chemistry. This compound was one of 77 aromatic aldehydes used in a study to develop a Quantitative Structure-Toxicity Relationship (QSTR) model. jmaterenvironsci.comresearchgate.netresearchgate.net This research aimed to predict the acute toxicity of aromatic aldehydes to the protozoan Tetrahymena pyriformis. jmaterenvironsci.comresearchgate.net The inclusion of this specific compound in the dataset highlights its utility in building and validating predictive models for assessing the environmental impact of this class of chemicals. jmaterenvironsci.com The study successfully established a correlation between the structural parameters of the aldehydes and their toxicity, contributing to the in-silico methods used for environmental risk assessment. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOMBUJFMOEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361491 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-59-7 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286474-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 6 Chloro 2 Fluoro 3 Methylbenzaldehyde and Analogous Compounds

Established Synthetic Pathways for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes, a critical class of intermediates in organic chemistry, is achieved through a variety of established pathways. These methods often involve the introduction or modification of functional groups on the benzene (B151609) ring to yield the desired aldehyde. Key strategies include carbonylation reactions, which introduce a carbonyl group, and multi-step pathways involving hydrolysis and selective fluorination to build the target molecular architecture.

Carbonylation Reactions in Methyl-Substituted Benzaldehyde (B42025) Synthesis

Carbonylation reactions are a powerful tool for installing a carbonyl group onto an aromatic ring, transforming aryl halides into valuable benzaldehydes and their derivatives. nih.gov Palladium-catalyzed carbonylation has become a particularly prominent method due to its efficiency and functional group tolerance. nih.govresearchgate.net This approach typically involves the reaction of an aryl halide with a source of carbon monoxide (CO) in the presence of a palladium catalyst and a nucleophile. researchgate.net

Pioneering work by Heck and coworkers in 1974 laid the foundation for these transformations. nih.gov Since then, significant advancements have led to a wide array of palladium catalysts for various carbonylative processes. nih.gov A common catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the migratory insertion of CO into the aryl-palladium bond. The final step is typically a reductive elimination that releases the product and regenerates the catalyst.

Modern protocols have sought to avoid the direct use of toxic, high-pressure carbon monoxide gas. organic-chemistry.org One such strategy employs phenyl formate (B1220265) as a CO surrogate. organic-chemistry.org In this method, a palladium catalyst, often paired with a phosphine (B1218219) ligand like P(t-Bu)₃, facilitates the carbonylation of aryl halides under milder conditions (e.g., 80°C). organic-chemistry.org The reaction proceeds through the in situ generation of CO from phenyl formate, which then enters the catalytic cycle. organic-chemistry.org This technique demonstrates high efficiency and tolerates a wide range of functional groups, making it a safer and more practical alternative for synthesizing substituted aromatic esters, which can be subsequently converted to aldehydes. organic-chemistry.org

| Method | CO Source | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Classical Heck Carbonylation | Carbon Monoxide (CO) Gas | Aryl Halides | Pioneering method; often requires high pressure. | nih.gov |

| Formate-Based Carbonylation | Phenyl Formate | Aryl, Alkenyl, Allyl Halides | Avoids direct use of CO gas; milder conditions; good functional group tolerance. | organic-chemistry.org |

| Reductive Carbonylation | CO/H₂ | Aryl Bromides | Directly yields aldehydes; sensitive to base and CO pressure. | acs.org |

Hydrolysis and Selective Fluoridation Routes for Related Intermediates

Multi-step synthetic sequences are often required for highly substituted benzaldehydes, particularly those containing both chloro and fluoro groups. A common strategy involves the halogenation of a substituted toluene (B28343) precursor, followed by hydrolysis to unmask the aldehyde functionality. The synthesis of the analogous compound, 2-chloro-6-fluorobenzaldehyde (B137617), serves as an illustrative example of this pathway. google.comgoogle.com

The process typically begins with 2-chloro-6-fluorotoluene. google.compatsnap.com This starting material undergoes a chlorination reaction on the methyl group under illumination, which proceeds via a free-radical mechanism. google.compatsnap.com This step generates a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride. google.com The reaction is carefully monitored until the starting material is consumed. google.com Following the chlorination, the resulting benzyl (B1604629) dichloride is hydrolyzed to form the aldehyde. google.comgoogle.com This hydrolysis can be carried out using various methods, including treatment with 85% sulfuric acid at 90°C or, in more modern procedures, using a solid superacid catalyst with water at elevated temperatures (100-200°C). google.comgoogle.com The latter method can offer higher yields (up to 95%) and avoids the handling of large quantities of corrosive sulfuric acid. patsnap.com

The introduction of fluorine into an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. numberanalytics.com Aromatic fluorination can be achieved through several methods, including electrophilic and nucleophilic pathways. ucl.ac.uk

Electrophilic Fluorination : This involves the use of reagents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) that act as a source of an electrophilic fluorine atom ("F+"). numberanalytics.comchinesechemsoc.org These reagents can directly fluorinate electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (Schiemann Reaction) : A classical method for introducing fluorine is the Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. chimia.chresearchgate.net This route is effective for converting anilines into the corresponding fluoroaromatics. researchgate.net

Transition Metal-Catalyzed Fluorination : Modern methods often employ transition metals like palladium or copper to catalyze the fluorination of aryl halides or triflates, providing a more versatile approach to C-F bond formation. numberanalytics.comucl.ac.uk

These selective fluorination techniques are essential for creating the specifically substituted precursors needed for complex benzaldehyde synthesis. numberanalytics.com

Electrochemical Synthesis Techniques for Benzaldehyde Derivatives

Electrochemical synthesis is emerging as a green and powerful alternative to traditional chemical methods for organic transformations. By using electrons as the "reagent," electrosynthesis can minimize waste, avoid harsh chemical oxidants or reductants, and often proceed under mild conditions. This approach has been successfully applied to the synthesis and modification of benzaldehyde derivatives.

Electrosynthesis of 2-Chloro-6-fluorobenzyl alcohol from 2-Chloro-6-fluorobenzaldehyde

The selective reduction of a substituted benzaldehyde to its corresponding benzyl alcohol is a fundamental transformation. An electrochemical approach has been developed for the reduction of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzyl alcohol. semanticscholar.org This process utilizes constant current electrolysis in an aqueous methanolic solution. semanticscholar.org

The electrochemical behavior of 2-chloro-6-fluorobenzaldehyde is first investigated using cyclic voltammetry with a glassy carbon electrode to determine the optimal reduction conditions. semanticscholar.org The synthesis is then carried out in an H-shaped glass electrolysis cell, which separates the two electrode compartments. semanticscholar.org A constant current is applied, driving the reduction of the aldehyde group at the cathode. semanticscholar.org This method is noted for being environmentally friendly, as it avoids chemical reducing agents and simplifies the product work-up procedure. semanticscholar.org The process was found to be diffusion-controlled. semanticscholar.org

| Parameter | Description/Value | Reference |

|---|---|---|

| Substrate | 2-Chloro-6-fluorobenzaldehyde | semanticscholar.org |

| Product | 2-Chloro-6-fluorobenzyl alcohol | semanticscholar.org |

| Technique | Constant Current Electrolysis | semanticscholar.org |

| Electrode | Glassy Carbon Electrode (for voltammetry) | semanticscholar.org |

| Current | 1.0 amp | semanticscholar.org |

| Duration | 6 hours | semanticscholar.org |

| Medium | Aqueous methanolic solution | semanticscholar.org |

Mechanistic Aspects of Electrochemical Reduction Processes

The electrochemical reduction of benzaldehydes can proceed via two main competitive pathways, and the outcome is highly dependent on the electrode material and reaction conditions.

Direct Two-Electron Reduction : This pathway, often termed electrocatalytic hydrogenation, leads to the formation of the corresponding benzyl alcohol.

Reductive C-C Coupling (Dimerization) : In this pathway, two benzaldehyde molecules each undergo a one-electron reduction and then combine to form a hydrobenzoin (B188758) dimer.

Both pathways are believed to proceed through a key ketyl radical (or radical anion) intermediate. nih.gov The formation of this radical occurs upon the single-electron transfer (SET) to the carbonyl group. nih.gov The stability and subsequent fate of this ketyl radical are crucial in determining the product selectivity. rsc.org

Research has shown that the choice of metal for the cathode plays a defining role. rsc.org Reactivity studies on the electrochemical reduction of benzaldehyde have demonstrated that a copper (Cu) electrode has a unique ability to mediate the C-C coupling reaction, whereas other metals like gold (Au), palladium (Pd), and platinum (Pt) primarily yield the benzyl alcohol product. rsc.org In-situ spectroscopic investigations suggest that copper is particularly effective at stabilizing the ketyl radical intermediate, which facilitates the dimerization pathway. rsc.org On Au surfaces, the ketyl radical is also observed but likely at a lower concentration, thus disfavoring coupling. rsc.org On Pd and Pt surfaces, the benzaldehyde adsorbate is less stable and tends to decompose, forming carbon monoxide (CO) that poisons the catalyst surface and prevents the accumulation of ketyl radicals needed for coupling. rsc.org Therefore, the ability of a catalyst to generate and stabilize the ketyl radical is a key descriptor for its capacity to mediate C-C coupling. rsc.org

| Electrode Material | Primary Product | Proposed Mechanistic Reason | Reference |

|---|---|---|---|

| Copper (Cu) | Hydrobenzoin (Dimer) | Effectively stabilizes the ketyl radical intermediate, promoting C-C coupling. | rsc.org |

| Gold (Au) | Benzyl Alcohol | Forms ketyl radical but at a lower concentration, disfavoring dimerization. | rsc.org |

| Palladium (Pd) | Benzyl Alcohol | Unstable surface adsorbate leads to CO poisoning, preventing ketyl radical accumulation. | rsc.org |

| Platinum (Pt) | Benzyl Alcohol | Unstable surface adsorbate leads to CO poisoning, preventing ketyl radical accumulation. | rsc.org |

Role of 6-Chloro-2-fluoro-3-methylbenzaldehyde as a Key Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. bldpharm.com Its utility stems from the presence of multiple reactive sites—the aldehyde group, the chlorine atom, and the fluorine atom—which can be selectively targeted for further chemical transformations. Such polysubstituted aromatic intermediates are of significant interest in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. wikipedia.orgnbinno.com

The incorporation of halogen atoms, especially fluorine and chlorine, into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. nih.gov Halogens can modulate factors such as metabolic stability, lipophilicity, binding affinity, and bioavailability. nih.govresearchgate.net For instance, the fluorine atom is often used to block sites of metabolism on an aromatic ring. nih.gov

Analogous compounds like 2-chloro-6-fluorobenzaldehyde are known intermediates in the production of antiseptics such as dicloxacillin (B1670480) and flucloxacillin, as well as in the synthesis of pesticides. google.comwikipedia.org Similarly, other fluorinated methylbenzaldehydes are recognized as crucial precursors for specialized agrochemicals and pharmaceuticals. nbinno.comnbinno.com

The synthetic potential of this compound lies in the diverse reactivity of its functional groups:

The aldehyde group is a versatile handle for forming new carbon-carbon bonds (e.g., via aldol (B89426), Wittig, or Grignard reactions) and carbon-nitrogen bonds (e.g., reductive amination), allowing for the construction of a wide array of molecular scaffolds.

The aromatic chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions or serve as coupling partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of further complexity and diverse substituents onto the aromatic core.

Given these features, this compound is a key intermediate for creating novel, highly substituted aromatic compounds with potential applications as biologically active agents. chemicalbook.com

Utilization in Complex Organic Molecule Construction

The strategic placement of functional groups in this compound makes it a key intermediate for the synthesis of various complex organic molecules, particularly heterocyclic scaffolds like quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological and pharmaceutical activities. nih.govnih.govorientjchem.org One of the most powerful methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgorganic-chemistry.org

While direct utilization of this compound in a Friedländer synthesis is not explicitly detailed in readily available literature, its structural features suggest its potential as a precursor to the necessary 2-aminoaryl aldehyde. A plausible synthetic route would involve the nitration of the benzaldehyde followed by reduction of the nitro group to an amine, yielding a 2-amino-6-chloro-3-fluoro-4-methylbenzaldehyde derivative. This intermediate could then undergo a Friedländer reaction with a suitable ketone to construct a polysubstituted quinoline ring system. The specific substituents on the resulting quinoline would be determined by the choice of the ketone reactant. For instance, reaction with a simple ketone like acetone (B3395972) would introduce a methyl group at the 2-position of the quinoline ring.

The synthesis of compounds like 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) highlights the utility of halogenated benzaldehydes in constructing such heterocyclic systems. researchgate.net These quinoline derivatives can then serve as versatile scaffolds for further functionalization, leading to the creation of a diverse library of complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Precursor in Pharmaceutical and Agrochemical Synthesis

The halogenated benzaldehyde motif is a common feature in a variety of commercially important pharmaceutical and agrochemical compounds. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

An analogous compound, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of the penicillinase-resistant penicillins, dicloxacillin and flucloxacillin. Furthermore, it serves as a building block in the synthesis of certain pesticides. nih.gov This underscores the importance of this substitution pattern in the development of bioactive molecules.

While a direct example of a marketed drug or agrochemical derived from this compound is not prominently documented, its structural similarity to key intermediates in the synthesis of complex pharmaceuticals is noteworthy. For instance, the synthesis of the HIV integrase inhibitor, Elvitegravir, involves the use of 3-chloro-2-fluorobenzyl bromide, a compound that shares the critical chloro-fluoro substitution pattern on a benzene ring. This benzyl bromide derivative is coupled with other fragments to construct the final complex structure of the drug.

The utility of aromatic aldehydes as precursors for pesticides is also well-established. google.com They can be transformed into a variety of active ingredients through reactions such as condensation, oxidation, and reduction. The specific substitution pattern of this compound could be leveraged to create novel agrochemicals with desired efficacy and environmental profiles. chimia.ch

Reaction Optimization and Green Chemistry Principles in Synthesis

The synthesis of this compound and other halogenated benzaldehydes is an area where the principles of reaction optimization and green chemistry are of paramount importance. Traditional synthetic methods often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. nih.gov Modern approaches focus on developing more efficient, sustainable, and environmentally benign synthetic routes.

One of the key principles of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.com For the synthesis of substituted benzaldehydes, this can be achieved through the use of catalytic methods that minimize the use of stoichiometric reagents. For example, the catalytic oxidation of substituted toluenes presents a more atom-economical alternative to classical multi-step syntheses. The selective oxidation of a halogenated toluene to the corresponding benzaldehyde is a desirable transformation that aligns with green chemistry principles. mdpi.com

The selection of solvents is another critical aspect of green synthesis. The use of water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. organic-chemistry.org For reactions that require organic solvents, the focus is on using greener alternatives with lower environmental impact and exploring solvent-free reaction conditions.

The table below summarizes some key considerations for the green and optimized synthesis of substituted benzaldehydes.

| Green Chemistry Principle | Application in Benzaldehyde Synthesis |

| Atom Economy | Prioritizing addition and rearrangement reactions over substitutions and eliminations. Utilizing catalytic oxidation of toluenes. |

| Use of Catalysis | Employing recyclable catalysts to minimize waste. Using highly selective catalysts to avoid protection/deprotection steps. |

| Benign Solvents | Preferential use of water or other environmentally friendly solvents. Exploration of solvent-free reaction conditions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. Utilizing microwave or ultrasound irradiation to reduce reaction times. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aromatic core. |

By integrating these principles into the design of synthetic routes for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Spectroscopic and Structural Characterization of 6 Chloro 2 Fluoro 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 6-Chloro-2-fluoro-3-methylbenzaldehyde provides crucial information about the chemical environment of the hydrogen atoms in the molecule. While detailed experimental data such as precise chemical shifts and coupling constants are not widely available in publicly accessible literature, a theoretical analysis based on the structure allows for the prediction of the expected spectral features. The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons.

A summary of the expected ¹H NMR spectral data is presented in the interactive table below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aldehydic (-CHO) | 9.8 - 10.5 | Singlet (s) or Doublet (d) | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet (d) or Doublet of Doublets (dd) | 2H |

| Methyl (-CH₃) | 2.2 - 2.6 | Singlet (s) or Doublet (d) | 3H |

Note: The expected chemical shifts and multiplicities are estimations based on typical values for similar structural motifs. Actual experimental values may vary.

The predicted ¹H NMR spectrum correlates directly with the molecular structure of this compound. The downfield chemical shift of the aldehydic proton is a characteristic feature, attributed to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling patterns influenced by the positions of the chloro, fluoro, and methyl substituents on the benzene (B151609) ring. The methyl protons are expected to resonate at the most upfield position among the different types of protons in the molecule, owing to the electron-donating nature of the alkyl group. The fluorine atom would likely introduce splitting in the signals of nearby protons, leading to more complex multiplicity patterns for the aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies are summarized below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C-H (aldehyde) | 2850-2750 | Stretching |

| C=O (aldehyde) | 1710-1680 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

| C-F | 1250-1000 | Stretching |

| C-H (methyl) | 2975-2860 | Stretching |

FT-Raman spectroscopy provides complementary information to FTIR. While strong absorptions in FTIR are often associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic ring and the C-Cl stretching vibration are expected to show strong signals in the FT-Raman spectrum.

A complete assignment of the fundamental vibrational modes of this compound would require a detailed analysis of both FTIR and FT-Raman spectra, often supported by computational calculations. The molecule, with its various substituents, will have a complex vibrational spectrum. The principal modes would include the stretching and bending vibrations of the C-H bonds (aromatic, aldehydic, and methyl), the characteristic C=O stretch of the aldehyde, the in-plane and out-of-plane bending of the aromatic ring, and the stretching vibrations of the C-Cl and C-F bonds. The interaction between these vibrational modes can lead to shifts in their frequencies and changes in their intensities.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula (C₈H₆ClFO) and provides insights into the molecule's stability and the connectivity of its atoms. synquestlabs.com

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]⁺). Given the monoisotopic mass of 172.00912 Da, this primary peak would appear at an m/z (mass-to-charge ratio) of 172. uni.lu A key characteristic feature in the mass spectrum of any chlorine-containing compound is the presence of an isotopic peak at M+2. libretexts.org Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), two molecular ion peaks will be observed. libretexts.org The primary peak at m/z 172 corresponds to the molecule containing the ³⁵Cl isotope, while a smaller peak at m/z 174 corresponds to the molecule with the ³⁷Cl isotope. The relative intensity of these peaks is expected to be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.orgmiamioh.edu

The fragmentation pattern of this compound under mass spectrometry provides further structural verification. The fragmentation is initiated by the ionization of the molecule, leading to the formation of the molecular ion, which can then undergo various bond cleavages to form smaller, charged fragments. Based on the structure, several key fragmentation pathways can be predicted:

Loss of a Hydrogen Radical (M-1): A peak at m/z 171 would correspond to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.

Loss of the Aldehyde Group (M-29): The cleavage of the bond between the benzene ring and the carbonyl group would result in the loss of a CHO radical (29 Da). This would produce a fragment ion at m/z 143 (for the ³⁵Cl isotope) and m/z 145 (for the ³⁷Cl isotope), again maintaining the characteristic 3:1 isotopic ratio.

Loss of a Chlorine Radical (M-35): The cleavage of the carbon-chlorine bond is a common fragmentation pathway for chlorinated compounds. miamioh.edu This would result in a significant peak at m/z 137, corresponding to the [C₈H₆FO]⁺ fragment. This peak would not have a corresponding M+2 peak, confirming the loss of the chlorine atom.

These predicted fragmentation patterns are summarized in the table below.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 174 | [M+2]⁺ | [C₈H₆³⁷ClFO]⁺ | Isotopic molecular ion peak. |

| 172 | [M]⁺ | [C₈H₆³⁵ClFO]⁺ | Molecular ion peak. |

| 171 | [M-H]⁺ | [C₈H₅ClFO]⁺ | Loss of a hydrogen radical from the aldehyde group. |

| 145 | [M-CHO]⁺ (³⁷Cl) | [C₇H₅³⁷ClF]⁺ | Isotopic peak for the loss of the aldehyde group. |

| 143 | [M-CHO]⁺ (³⁵Cl) | [C₇H₅³⁵ClF]⁺ | Loss of the aldehyde group. |

This detailed analysis of the expected mass spectrum provides a clear method for the positive identification and structural confirmation of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Analysis of 6 Chloro 2 Fluoro 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scholarsresearchlibrary.com For a molecule like 6-Chloro-2-fluoro-3-methylbenzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its structural and electronic properties. researchgate.netresearchgate.net

Optimization of Molecular Geometry and Bond ParametersThe first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy state (the global minimum) is found.semanticscholar.orgFrom this optimized structure, key bond parameters such as bond lengths (the distance between two bonded atoms) and bond angles (the angle formed by three connected atoms) are determined.nih.govFor this compound, this would involve calculating the lengths of the C-C, C-H, C-Cl, C-F, C=O bonds and the angles within the benzene (B151609) ring and the aldehyde group. These theoretical parameters can then be compared with experimental data if available.researchgate.net

Interactive Table: Hypothetical Optimized Geometrical Parameters Note: The following table is a representation of the type of data that would be generated from a DFT calculation and is not based on actual research findings for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energies and distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO-LUMO Energy Gap and Electronic TransitionsThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.semanticscholar.orgA small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO.nih.govThis energy gap is also related to the electronic transitions observed in UV-Visible spectroscopy.researchgate.netA computational study on this compound would calculate the energies of the HOMO and LUMO and use the resulting energy gap to predict its kinetic stability and electronic absorption properties.scholarsresearchlibrary.com

Interactive Table: Hypothetical FMO Parameters Note: This table illustrates the kind of data FMO analysis would provide and is not based on actual research findings for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the molecule's surface to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net Typically, red colors indicate negative potential, often found around electronegative atoms like oxygen or fluorine, while blue colors indicate positive potential, usually near hydrogen atoms. nih.gov For this compound, an MEP analysis would predict sites susceptible to nucleophilic (attack on positive regions) and electrophilic (attack on negative regions) attack, providing insights into its reactive behavior. researchgate.net

Non-Linear Optical (NLO) Properties Investigation

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value suggests significant NLO activity. scholarsresearchlibrary.com An investigation into this compound would involve calculating these parameters to assess its potential as an NLO material. The presence of electron-withdrawing (Cl, F, CHO) and electron-donating (CH3) groups on the aromatic ring could potentially lead to interesting NLO properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.goveuropa.eu For this compound, QSAR models have been employed to forecast its aquatic toxicity, specifically its impact on the ciliate protozoan Tetrahymena pyriformis. This organism is a common model in ecotoxicological studies.

A significant study in this area developed QSAR models for a series of 77 aromatic aldehydes, including this compound, to predict their potency for 50% growth inhibition (IGC50) of Tetrahymena pyriformis. researchgate.net The researchers utilized both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods to establish a relationship between the molecular descriptors of the aldehydes and their observed toxicity. researchgate.net

The key molecular descriptors identified as being influential in predicting toxicity were the octanol/water partition coefficient (log K_ow), which quantifies hydrophobicity, and the first-order molecular connectivity index (¹χ), which describes the molecule's topology. researchgate.net For this compound, the experimental log K_ow value was determined to be 3.01. researchgate.net

In this study, this compound was included in the test set of compounds used to validate the predictive power of the developed QSAR models. The observed toxicity, expressed as log(1/IGC50), was compared against the values predicted by the MLR and ANN models.

The findings from this research provide valuable insights into the potential environmental impact of this compound, allowing for a predictive assessment of its aquatic toxicity without the need for extensive experimental testing. The inclusion of this compound in the development and validation of robust QSAR models highlights the utility of computational methods in environmental risk assessment for halogenated aromatic compounds. researchgate.net

Research Findings on the QSAR-Predicted Toxicity of this compound

The following table summarizes the data presented in the QSAR study for this compound, focusing on its aquatic toxicity to Tetrahymena pyriformis.

| Parameter | Value | Reference |

| Test Organism | Tetrahymena pyriformis | researchgate.net |

| Endpoint | 50% Growth Inhibition (IGC50) | researchgate.net |

| Observed log K_ow | 3.01 | researchgate.net |

| Observed Toxicity (log(1/IGC50)) | 1.238 | researchgate.net |

| MLR Predicted Toxicity (log(1/IGC50)) | 0.896 | researchgate.net |

| ANN Predicted Toxicity (log(1/IGC50)) | 0.875 | researchgate.net |

Reactivity Profiles and Reaction Mechanisms Involving 6 Chloro 2 Fluoro 3 Methylbenzaldehyde

Aldehyde Group Reactivity: Nucleophilic and Electrophilic Pathways

The reactivity of 6-chloro-2-fluoro-3-methylbenzaldehyde is largely dictated by the aldehyde functional group, which provides a key center for both nucleophilic and electrophilic interactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The presence of electron-withdrawing halogen substituents (chloro and fluoro) on the benzene (B151609) ring is expected to enhance this electrophilicity.

Aldol (B89426) Condensation Reactions with Benzaldehyde (B42025) Derivatives

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of an enolate ion with a carbonyl compound. In the context of this compound, it can act as the electrophilic partner in a crossed or mixed aldol condensation. Since it lacks alpha-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation.

In a reaction with other benzaldehyde derivatives that do possess alpha-hydrogens (in a side chain, for example) or with ketones, this compound would serve as the acceptor for the enolate nucleophile. The general mechanism proceeds via the formation of a β-hydroxy aldehyde (the aldol addition product), which can then dehydrate, often upon heating, to yield an α,β-unsaturated aldehyde or ketone.

While the general principles of the aldol condensation are well-established, specific research detailing the aldol condensation of this compound with other benzaldehyde derivatives is not extensively documented in publicly available literature. However, the expected reactivity would be governed by the steric hindrance and electronic effects of the substituents on both reaction partners. The chloro and fluoro groups on the this compound ring would increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate compared to unsubstituted benzaldehyde.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of this compound is a primary site for nucleophilic attack. A wide array of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate. This reaction is fundamental to many organic transformations. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and pushing the electrons onto the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The rate of this addition is influenced by the electronic environment of the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is anticipated to increase the partial positive charge on the carbonyl carbon, thereby making it more susceptible to nucleophilic attack compared to less substituted benzaldehydes.

Detailed experimental studies on a broad range of nucleophilic additions specifically to this compound are not widely reported. However, based on general principles of carbonyl chemistry, it is expected to react with common nucleophiles as described in the table below.

| Nucleophile | Reagent Example | Expected Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallics | Grignard reagents (R-MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amines | Primary amines (R-NH₂) | Imine (Schiff base) |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound, particularly the chlorine atom, provide a handle for such transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While the aldehyde group itself is not directly involved in the coupling, the chloro substituent on the aromatic ring of this compound can participate as the electrophilic partner.

A patent for the synthesis of pyrazole (B372694) derivatives as B-Raf inhibitors describes a Suzuki-Miyaura coupling reaction involving a derivative of this compound. In this synthesis, tert-butyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is coupled with an iodo-pyrazole derivative. While this example involves a boronate derivative of the title compound, it demonstrates the utility of the substituted phenyl ring in Suzuki-Miyaura couplings.

A hypothetical Suzuki-Miyaura coupling reaction involving this compound would likely target the carbon-chlorine bond. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table of Hypothetical Suzuki-Miyaura Coupling Reaction Components

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Palladium Source |

| Base | Sodium carbonate | Activates boronic acid |

| Solvent | Toluene (B28343)/Ethanol/Water | Reaction Medium |

Stille Coupling and Other Organometallic Reactions

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the chloro group of this compound can serve as the electrophilic component.

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the tolerance of a wide range of functional groups, and the organotin reagents are generally stable to air and moisture. wikipedia.org

There is a lack of specific published research on the application of this compound in Stille coupling reactions. However, its structure suggests it would be a viable substrate. Other organometallic reactions where this compound could potentially be employed include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, all of which utilize the aryl halide functionality.

C(sp²)–CF₂H Bond Formation Studies

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring can significantly alter the biological and chemical properties of a molecule. The formation of a C(sp²)–CF₂H bond from an aryl aldehyde is a challenging transformation that typically requires specialized reagents and reaction conditions.

Direct conversion of the aldehyde group of this compound into a difluoromethyl group would likely involve deoxygenative difluoromethylation. This can be achieved using various reagents, such as diethylaminosulfur trifluoride (DAST) in combination with a fluoride (B91410) source or other specialized fluorinating agents. However, these reactions can be challenging and may have limited functional group tolerance.

Alternatively, the chloro group could be replaced by a CF₂H group via a cross-coupling reaction. This would involve reacting this compound with a difluoromethyl source, such as a difluoromethyl-containing organometallic reagent, in the presence of a suitable transition metal catalyst.

Currently, there are no specific studies in the reviewed literature that detail C(sp²)–CF₂H bond formation directly from this compound. Research in this area is ongoing, with a focus on developing milder and more efficient methods for the introduction of the difluoromethyl moiety.

Halogen-Specific Reactions and Functional Group Transformations

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring of this compound provides opportunities for selective chemical reactions and functional group transformations. The distinct electronic properties and bond strengths of the carbon-chlorine and carbon-fluorine bonds are key to this selectivity.

The chlorine and fluorine atoms significantly influence the chemical reactivity of the benzaldehyde ring through a combination of inductive and resonance effects. Both halogens are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), which directs incoming electrophiles to the ortho and para positions. researchgate.net

In the case of this compound, the positions ortho and para to the halogens are already substituted. The aldehyde group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, any further electrophilic substitution on the ring is generally disfavored and would require harsh reaction conditions.

Conversely, the electron-withdrawing nature of the halogens, along with the aldehyde group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In SNAr reactions, the rate of reaction is often dependent on the electronegativity of the halogen, with fluorine being the most activating due to its strong electron-withdrawing ability, which stabilizes the intermediate Meisenheimer complex. nih.gov This often results in the preferential substitution of the fluorine atom over chlorine in nucleophilic aromatic substitution reactions. libretexts.org

Directing Effects of Substituents on the Aromatic Ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| -Cl (Chloro) | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -F (Fluoro) | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

| -CH₃ (Methyl) | +I (donating) | Activating | Ortho, Para |

The differential reactivity of the C-Cl and C-F bonds allows for selective transformations, particularly through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond is generally more reactive than the C-F bond in oxidative addition steps of many catalytic cycles, such as those in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This difference in reactivity can be exploited to selectively functionalize the chlorine-bearing position while leaving the fluorine atom intact.

Potential Selective Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a boronic acid or ester. It is expected that the C-Cl bond would react preferentially over the C-F bond, allowing for the introduction of a new carbon-carbon bond at the 6-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. Similar to the Suzuki coupling, selectivity for the C-Cl bond is anticipated.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and copper. The greater reactivity of the C-Cl bond would likely lead to selective alkynylation at the 6-position.

Heck Reaction: The palladium-catalyzed reaction with an alkene would also be expected to occur selectively at the C-Cl bond.

Ullmann Coupling: This copper-catalyzed reaction could be used to form biaryl compounds, with the reaction likely proceeding at the more reactive C-Cl bond.

While these reactions are well-established for aryl halides, specific studies detailing the selective transformation of the halogen substituents in this compound are not extensively documented in publicly available literature. However, the principles of selective catalysis strongly suggest that functionalization at the C-Cl position is the more favorable pathway.

Radical Reactions and Their Potential Applications

The aldehyde group and the halogen substituents can also influence the participation of this compound in radical reactions.

The aldehydic hydrogen is susceptible to abstraction by radicals, which can initiate a variety of transformations. Furthermore, the carbon-halogen bonds can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators.

Potential Radical Reactions and Applications:

Radical Halogenation: The methyl group on the benzene ring could potentially undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical conditions, to introduce a halogen to the benzylic position. This would form a 6-chloro-2-fluoro-3-(halomethyl)benzaldehyde, a versatile intermediate for further synthesis. Free radical bromination is known to be highly selective for the weakest C-H bond, which in this case would be the benzylic C-H bonds of the methyl group. youtube.com

Photoredox Catalysis: This emerging field of organic synthesis utilizes visible light to generate radical intermediates under mild conditions. mst.edunih.gov this compound could potentially serve as a substrate in photoredox-catalyzed reactions. For example, the aldehyde functionality could be a precursor for acyl radicals, which can participate in various addition and coupling reactions. The halogen atoms could also be involved in radical-mediated C-H functionalization or cross-coupling reactions. The application of photoredox catalysis in the pharmaceutical industry is growing due to its mild reaction conditions and high functional group tolerance. mst.edu

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals. google.comnih.gov The selective manipulation of its functional groups, including through radical pathways, can provide access to novel chemical structures with potential biological activity.

Advanced Applications of 6 Chloro 2 Fluoro 3 Methylbenzaldehyde in Specialized Fields

Development of Pharmaceutical Intermediates

6-Chloro-2-fluoro-3-methylbenzaldehyde serves as a crucial intermediate in the synthesis of complex heterocyclic compounds, which are often the core structures of pharmacologically active molecules. The presence of the aldehyde group, along with the halogen and methyl substituents, provides multiple reaction sites for constructing intricate molecular architectures.

One of the key applications of structurally related compounds is in the synthesis of quinoline (B57606) derivatives. The Vilsmeier-Haack reaction, a powerful formylation method, is frequently employed to synthesize 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. nih.govijsr.netresearchgate.net This methodology suggests a potential pathway where this compound could be utilized to create highly substituted quinoline rings, which are prevalent scaffolds in many therapeutic agents, including antibacterial and anticancer drugs. semanticscholar.org The reactivity of the aldehyde group allows for condensation reactions, while the halogen atoms can be targets for various cross-coupling reactions to further elaborate the molecular structure.

Research into the synthesis of quinoline derivatives often involves the reaction of substituted benzaldehydes with other reagents to build the heterocyclic ring system. semanticscholar.org The specific substitution pattern of this compound can influence the electronic properties and steric hindrance of the resulting molecules, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Synthesis of Agrochemical Compounds

In the field of agrochemicals, halogenated benzaldehyde (B42025) derivatives are valuable precursors for the development of new pesticides, including fungicides and insecticides. The incorporation of halogen atoms into the molecular structure of a pesticide can significantly enhance its efficacy and stability.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, the synthesis of various biologically active heterocyclic compounds from related starting materials points to its potential in this area. For instance, pyridazine (B1198779) derivatives are known to exhibit a wide range of bioactivities, including fungicidal, insecticidal, and herbicidal properties. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of substituted benzyl (B1604629) derivatives, which can be prepared from the corresponding benzaldehydes. nih.gov

The aldehyde functional group in this compound allows for the formation of Schiff bases and other condensation products, which can then undergo cyclization reactions to form a variety of heterocyclic systems relevant to agrochemical research. The chloro and fluoro substituents can play a crucial role in the biological activity of the final compound, often by interacting with specific target enzymes or receptors in pests and pathogens.

Role in Fluorescent Probe and Imaging Agent Development

Aromatic aldehydes are fundamental building blocks in the synthesis of a wide array of fluorescent molecules, or fluorophores. nih.gov These compounds are instrumental in the development of fluorescent probes and imaging agents for biological and medical research. The aldehyde group provides a reactive handle for constructing complex conjugated systems that are responsible for the fluorescence properties of the molecule.

The synthesis of various fluorophores, such as BODIPY dyes and pyrenoimidazole derivatives, often involves the condensation of an aromatic aldehyde with other heterocyclic or aromatic precursors. nih.govmdpi.com The electronic nature of the substituents on the benzaldehyde ring can significantly influence the photophysical properties of the resulting fluorophore, including its absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov The electron-withdrawing nature of the chloro and fluoro groups in this compound could be utilized to tune the electronic structure of a fluorophore, potentially leading to probes with desirable spectral properties for specific imaging applications. mdpi.com

Furthermore, the development of "turn-on" fluorescent probes for the detection of specific analytes, such as aldehydes themselves, often relies on the reaction of a fluorophore containing a reactive moiety with the target molecule. nih.govmdpi.com While specific examples utilizing this compound are not prominent in the literature, the general principles of fluorophore design suggest its potential as a starting material for creating novel probes with tailored properties.

Application in Photoinitiator Synthesis

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization reactions. They are essential components in UV-curable coatings, inks, and adhesives. Benzophenone (B1666685) and its derivatives are a widely used class of photoinitiators. researchgate.netresearchgate.net

The synthesis of novel benzophenone-based photoinitiators often involves the modification of the benzophenone scaffold to enhance its photochemical properties, such as its light absorption characteristics and initiation efficiency. researchgate.netresearchgate.net While direct synthesis pathways starting from this compound are not explicitly detailed, the structural similarities to precursors used in the synthesis of benzophenone derivatives suggest its potential utility. For example, a substituted benzaldehyde could be a precursor to a chalcone, which could then undergo further reactions to form a benzophenone-like structure. nih.gov

The aldehyde group of this compound could also be a key functional group in the synthesis of other types of photoinitiators. Aldehydes themselves have been investigated as photoinitiators for polymerization reactions, where upon photoexcitation, they can generate radicals that initiate the polymerization process. beilstein-journals.org The specific substitution pattern of this compound could influence its photophysical properties and its efficiency as a photoinitiator.

Exploration of Biological Activities and Structure Activity Relationships

Antimicrobial Activity Investigations (based on analogous compounds)

The benzaldehyde (B42025) functional group is a versatile starting point for the synthesis of heterocyclic compounds known for their antimicrobial properties, particularly quinoline (B57606) derivatives. indianchemicalsociety.comnih.gov The quinoline core is a prominent feature in compounds exhibiting a wide spectrum of biological activities, including antibacterial and antifungal effects. indianchemicalsociety.comresearchgate.net Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline skeleton are critical for antimicrobial potency. medcraveonline.com

Research into various quinoline derivatives has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel quinoline derivatives demonstrated excellent Minimum Inhibitory Concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.comnih.gov The presence of halogen substituents, such as the chloro and fluoro groups found in 6-Chloro-2-fluoro-3-methylbenzaldehyde, often enhances the antimicrobial effect. indianchemicalsociety.com For example, in one study on quinoline-quinazolinones, di-halide substitutions resulted in more potent activity compared to mono-halide substitutions. indianchemicalsociety.com

Furthermore, hybrid molecules incorporating the quinoline scaffold have been developed to combat resistant microbial strains. A quinolone-coupled hybrid, compound 5d , showed potent effects against most tested Gram-positive and Gram-negative strains with MIC values from 0.125–8 μg/mL. nih.gov Another study highlighted quinoline-based hydroxyimidazolium hybrids, with some showing remarkable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and activity against Mycobacterium tuberculosis. nih.gov These findings suggest that incorporating the substituted phenyl ring of this compound into a quinoline system could yield compounds with significant antimicrobial potential.

Table 1: Antimicrobial Activity of Analogous Quinoline Derivatives

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives | E. coli, S. aureus | 3.125 µg/mL | biointerfaceresearch.com |

| Quinolone-Coupled Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | nih.gov |

| Quinoline-based Hydroxyimidazolium Hybrids (7c-d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL | nih.gov |

| Quinoline-Quinazolinone (28k) | B. subtilis | 0.17±0.07 µM | indianchemicalsociety.com |

Anticancer Potential and Cell Growth Inhibition Studies (based on analogous compounds)

The piperidine (B6355638) heterocyclic moiety is a key pharmacophore in numerous compounds with therapeutic efficacy, including anticancer agents. researchgate.netnih.gov Benzaldehydes are common precursors in the synthesis of piperidine-containing structures. These compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net

Derivatives containing the piperidine ring have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including prostate (PC3), breast (MCF7), lung (A549, NCI-H460), and colon (HT29) cancers. nih.govnih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anticancer agents, with some compounds effectively reducing the growth of hematological cancer cell lines. nih.gov

The structural features of these derivatives play a crucial role in their efficacy. One study identified a novel piperidine derivative, compound 17a , which exhibited powerful anticancer activity against the PC3 prostate cancer cell line with an IC₅₀ value of 0.81 µM, a potency significantly greater than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Further investigation revealed that this compound inhibits tubulin polymerization, a key process in cell division, by binding at the colchicine (B1669291) site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The presence of specific substituents on the aromatic rings attached to the piperidine core is critical for this activity, suggesting that the 6-chloro-2-fluoro-3-methylphenyl group could be a valuable component in designing new piperidine-based anticancer agents.

Table 2: Anticancer Activity of Analogous Piperidine Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Piperidine Derivative 17a | PC3 (Prostate) | 0.81 µM | nih.gov |

| Piperidine Derivative 17a | MGC803 (Gastric) | 1.09 µM | nih.gov |

| Piperidine Derivative 17a | MCF7 (Breast) | 1.30 µM | nih.gov |

| Piperidine Derivative 16 | HT29 (Colon) | 4.1 µg·mL⁻¹ | nih.gov |

| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 µg·mL⁻¹ | nih.gov |

Receptor Modulation and Signaling Pathway Alteration (based on analogous compounds)

The biological activities of small molecules are often rooted in their ability to modulate specific cellular receptors and signaling pathways. Analogues derived from substituted benzaldehydes have been shown to interfere with key inflammatory and cell survival pathways.

For instance, certain benzaldehyde derivatives have demonstrated anti-inflammatory effects by suppressing the MAPK (mitogen-activated protein kinase) signaling pathway. nih.gov The MAPK pathways, which include ERK, JNK, and p38 kinases, are crucial in regulating the expression of inflammatory mediators. Studies have shown that benzaldehyde compounds can inhibit the phosphorylation of ERK, JNK, and p38, thereby blocking the downstream inflammatory cascade in macrophage cells. nih.gov

Furthermore, piperidine and its derivatives, which can be synthesized from benzaldehydes, have been reported to activate or inhibit signaling pathways critical to cancer cell regulation. researchgate.net These include the PI3K/Akt pathway, which is central to cell growth and survival, and the NF-κB pathway, a well-known mediator of inflammation and oncogenesis. nih.govnih.gov By modulating these pathways, piperidine-containing compounds can induce apoptosis in cancer cells. For example, some derivatives increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and XIAP. nih.govresearchgate.net This targeted alteration of cellular signaling highlights the potential for molecules derived from this compound to act as modulators of key biological processes.

Case Studies and Analogous Compound Research in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as antimicrobial agents. indianchemicalsociety.comresearchgate.net The development of these compounds often involves modifying the substituents on the heterocyclic and benzene (B151609) rings to optimize potency and spectrum of activity. The chloro and fluoro substituents present in this compound are of particular interest in this context.

Halogenated quinolines have a long history as therapeutic agents. For example, chloroquine (B1663885) has been a vital antimalarial drug for decades. medcraveonline.com Modern research continues to leverage halogenation to enhance antimicrobial effects. Studies have systematically shown that the position and number of halogen atoms can dramatically influence biological activity. In a study of quinoline-quinazolinones, compounds with a di-halide substitution pattern on the quinazolinone moiety were more active than those with a single halide. indianchemicalsociety.com This suggests that the combination of chloro and fluoro groups on the phenyl ring of the target benzaldehyde is a promising structural feature for incorporation into new quinoline-based antimicrobial candidates. The synthesis often starts with a substituted aniline (B41778) and a compound that can form the pyridine (B92270) part of the quinoline ring, a role that can be fulfilled by derivatives of the benzaldehyde. indianchemicalsociety.com

The piperidine ring is a prevalent scaffold in FDA-approved drugs and a subject of intense research in oncology. researchgate.netresearcher.life Case studies of piperidine derivatives highlight their potential as highly potent and selective anticancer agents.

A notable example is the development of compound 17a , a piperidine derivative that acts as a colchicine binding site inhibitor. nih.gov This compound demonstrated potent antiproliferative activity against prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Its mechanism involves disrupting microtubule formation, which is essential for cell division, leading to apoptosis and inhibition of epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis. nih.gov The success of this compound underscores the value of the piperidine core as a scaffold for developing tubulin polymerization inhibitors.

Future Prospects and Research Horizons for 6 Chloro 2 Fluoro 3 Methylbenzaldehyde

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 6-Chloro-2-fluoro-3-methylbenzaldehyde is poised to benefit significantly from the integration of flow chemistry and automated systems. Continuous flow processing, in contrast to traditional batch methods, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing energetic intermediates and improving safety. rsc.org This methodology has been successfully utilized for the multi-step synthesis of active pharmaceutical ingredients (APIs), demonstrating improvements in processing time, safety, and yield.

Automated synthesis platforms, often coupled with flow reactors, can rapidly screen and optimize reaction conditions, accelerating the discovery of efficient synthetic routes. beilstein-journals.org For halogenated benzaldehydes, this approach could streamline the introduction of substituents and the transformation of the aldehyde group, facilitating the rapid generation of derivative libraries for screening purposes. The use of such systems allows for the efficient synthesis of a variety of substituted benzaldehydes through procedures like two-step, one-pot reduction/cross-coupling reactions. rug.nlresearchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The precise control and optimization of synthetic pathways for this compound and its derivatives can be achieved through the application of advanced spectroscopic techniques for real-time monitoring. Process Analytical Technology (PAT) initiatives have spurred the adoption of these methods to gain deeper process understanding and ensure product quality. mdpi.com

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction setups, including continuous flow systems. mdpi.comchemrxiv.org These methods provide molecular-level information, allowing for the simultaneous observation of reagent consumption and product formation. researchgate.net For instance, FTIR and Raman spectroscopy can track changes in vibrational modes unique to reactants and products, offering insights into reaction kinetics and the identification of transient intermediates. numberanalytics.comnih.gov

Table 1: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Vibrational modes of molecules, functional group identification. iitm.ac.in | Non-invasive, rapid data acquisition, suitable for monitoring concentrations in solution. mdpi.comresearchgate.net |

| Raman Spectroscopy | Molecular vibrational modes, complementary to IR. mdpi.com | Excellent for aqueous solutions, non-destructive, can be used with fiber optic probes for in-line analysis. mdpi.comnih.gov |

| 2D NMR Spectroscopy | Detailed structural elucidation, stereochemistry, and identification of intermediates. numberanalytics.com | Provides comprehensive structural information (COSY, HSQC, HMBC) for complex reaction mixtures. numberanalytics.com |

| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation through fragmentation patterns. numberanalytics.com | High sensitivity, can be coupled with chromatography (LC-MS) for separating and identifying components in complex mixtures. mdpi.com |

The large datasets generated by these techniques can be analyzed using chemometrics and machine learning algorithms to predict reaction outcomes and identify optimal conditions. numberanalytics.com

Computational-Aided Drug Design Incorporating Halogenated Benzaldehydes

Computational-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process by predicting molecular interactions and properties. criver.comtaylorandfrancis.com Halogenated compounds like this compound are particularly valuable in this context. The incorporation of halogen atoms can significantly enhance biological activity and membrane permeability compared to non-halogenated analogues. lifechemicals.com

A key aspect of CADD is the study of halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. nih.gov This interaction is increasingly recognized for its role in improving ligand-receptor binding affinity and specificity. Modern CADD software and algorithms are being refined to better account for halogen bonding, enabling more accurate predictions and the rational design of potent drug candidates. nih.gov

CADD methods can be broadly categorized as structure-based and ligand-based drug design. taylorandfrancis.com

Structure-Based Drug Design (SBDD): Utilizes the 3D structure of a biological target to dock potential ligands, such as derivatives of this compound, and predict their binding affinity and orientation.

Ligand-Based Drug Design (LBDD): Employs knowledge of known active molecules to develop pharmacophore models and quantitative structure-activity relationships (QSAR) to guide the design of new compounds. A QSAR model has been previously used to establish the toxicity of this compound in Tetrahymena pyriformis. chemicalbook.com

The integration of artificial intelligence (AI) and machine learning with CADD is further enhancing these capabilities, allowing for the rapid screening of vast virtual libraries and the de novo design of molecules with desired pharmacological profiles. rsc.org

Sustainable Synthesis Approaches and Environmental Considerations

The production of halogenated aromatic compounds traditionally involves methods that can generate significant environmental waste. taylorfrancis.com Future research will increasingly focus on developing "green" or sustainable synthetic routes for this compound. The principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic reactions, are central to this effort. nih.gov

Key areas for sustainable synthesis include:

Catalyst Development: Utilizing efficient and recyclable catalysts to minimize waste and energy consumption. nih.gov

Greener Solvents: Replacing conventional volatile organic solvents with alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs). nih.gov

Alternative Energy Sources: Employing methods like sonochemistry, which can enhance reaction rates and yields while potentially reducing the need for harsh reagents. nih.gov

The environmental fate of halogenated organic compounds is a significant concern due to their potential for persistence and accumulation. nih.govresearchgate.net Research into the thermodynamic properties of halogenated benzaldehydes, such as their volatility and water solubility, is crucial for predicting their environmental distribution and impact. mdpi.com Developing biodegradable derivatives and ensuring that synthetic processes minimize the release of hazardous by-products are critical environmental considerations. nih.gov For instance, the selective oxidation of halogenated toluene (B28343) offers a greener alternative to traditional hydrolysis methods, which can produce halogenated by-products. google.com

Exploration of Novel Therapeutic Targets and Biomedical Applications